N-Cbz-3-piperidineacetic acid
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Overview
Description
N-Cbz-3-piperidineacetic acid is an organic compound that appears as a white or white crystalline powder. It is soluble in many organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used in organic synthesis reactions, particularly as a protecting group for amino acids .
Preparation Methods
The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:
Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.
Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.
Purification: The final product is purified by crystallization.
Chemical Reactions Analysis
N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cbz-3-piperidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent non-specific reactions.
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of various organic compounds and materials
Mechanism of Action
The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .
Comparison with Similar Compounds
N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:
- N-Cbz-4-piperidineacetic acid
- N-Cbz-2-piperidineacetic acid
- N-Cbz-3-pyrrolidineacetic acid
These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOXXKXHRGVDOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401183 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-10-3 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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